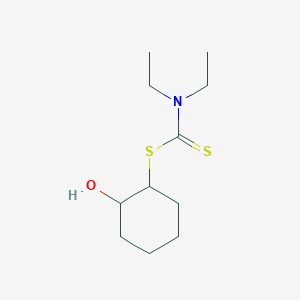
2-Hydroxycyclohexyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxycyclohexyl diethylcarbamodithioate: is an organosulfur compound with the molecular formula C11H21NOS2 . It is known for its unique chemical structure, which includes a cyclohexyl ring substituted with a hydroxy group and a diethylcarbamodithioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxycyclohexyl diethylcarbamodithioate typically involves the reaction of cyclohexanol with diethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Cyclohexanol} + \text{Diethylcarbamodithioic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxycyclohexyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamodithioate moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Various substituted carbamodithioates
Scientific Research Applications
Chemistry: 2-Hydroxycyclohexyl diethylcarbamodithioate is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, this compound is investigated for its potential as an antioxidant and its ability to interact with biological macromolecules. It is also studied for its potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to modulate enzyme activity and its potential as an anti-inflammatory agent.
Industry: In the industrial sector, this compound is used as an additive in lubricants and as a stabilizer in polymer production. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 2-Hydroxycyclohexyl diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Sodium diethyldithiocarbamate: Similar in structure but lacks the hydroxycyclohexyl moiety.
Diethylcarbamodithioic acid: The parent compound without the cyclohexyl ring.
2-Hydroxycyclohexyl-6’-O-p-coumaroyl-β-D-glucopyranoside: A phenolic glycoside with a similar cyclohexyl structure but different functional groups.
Uniqueness: 2-Hydroxycyclohexyl diethylcarbamodithioate is unique due to its combination of a hydroxycyclohexyl ring and a diethylcarbamodithioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
922164-90-7 |
|---|---|
Molecular Formula |
C11H21NOS2 |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
(2-hydroxycyclohexyl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C11H21NOS2/c1-3-12(4-2)11(14)15-10-8-6-5-7-9(10)13/h9-10,13H,3-8H2,1-2H3 |
InChI Key |
PPRJKUWRIIWNLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


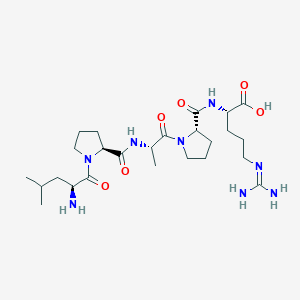
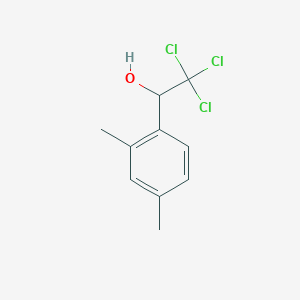
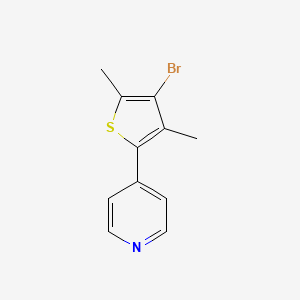
![3,3'-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one]](/img/structure/B14197937.png)
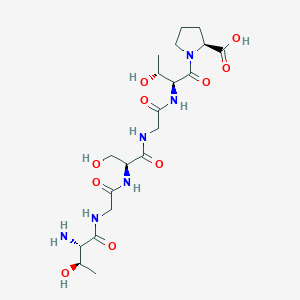
![[7-(trifluoromethyl)-9H-carbazol-2-yl]urea](/img/structure/B14197939.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
![5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol](/img/structure/B14197955.png)
![[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B14197962.png)
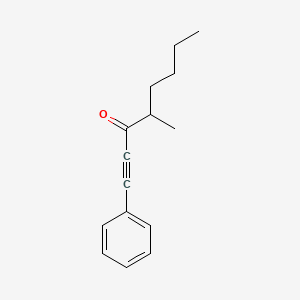
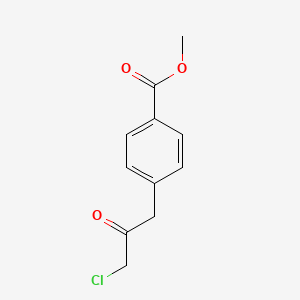
![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-](/img/structure/B14197989.png)
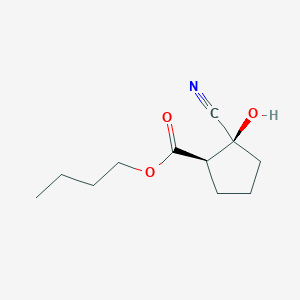
![N-(4-Chlorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14198012.png)
